molecular formula C15H26O2 B1590494 Oxacyclohexadecen-2-one CAS No. 34902-57-3

Oxacyclohexadecen-2-one

Cat. No.: B1590494
CAS No.: 34902-57-3
M. Wt: 238.37 g/mol
InChI Key: KHLFMZDGADSQGR-QBFSEMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxacyclohexadecen-2-one can be synthesized through various laboratory methods. One common approach involves the cyclization of long-chain hydroxy acids. For instance, the compound can be prepared by the cyclization of 15-hydroxypentadecanoic acid . The reaction conditions typically involve heating the hydroxy acid in the presence of an acid catalyst to promote the formation of the lactone ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable materials to preserve natural resources . The specific methods and conditions may vary depending on the manufacturer, but the general approach remains consistent with the laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: Oxacyclohexadecen-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: The corresponding alcohol of this compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Oxacyclohexadecen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which oxacyclohexadecen-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound’s musk-like odor is detected by specific receptors in the olfactory system, leading to the perception of its characteristic scent. The molecular targets and pathways involved in this process include the binding of the compound to olfactory receptor proteins, which then trigger a signal transduction cascade resulting in the sensation of smell .

Properties

CAS No.

34902-57-3

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(3Z)-1-oxacyclohexadec-3-en-2-one

InChI

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h11,13H,1-10,12,14H2/b13-11-

InChI Key

KHLFMZDGADSQGR-QBFSEMIESA-N

SMILES

C1CCCCCCOC(=O)C=CCCCCC1

Isomeric SMILES

C1CCCCCCOC(=O)/C=C\CCCCC1

Canonical SMILES

C1CCCCCCOC(=O)C=CCCCCC1

Key on ui other cas no.

34902-57-3

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxacyclohexadecen-2-one
Reactant of Route 2
Oxacyclohexadecen-2-one
Reactant of Route 3
Oxacyclohexadecen-2-one
Reactant of Route 4
Oxacyclohexadecen-2-one
Reactant of Route 5
Oxacyclohexadecen-2-one
Reactant of Route 6
Oxacyclohexadecen-2-one

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